molecular formula C16H32O3 B8223496 9-Hydroxypalmitic acid CAS No. 17833-52-2

9-Hydroxypalmitic acid

Cat. No. B8223496
CAS RN: 17833-52-2
M. Wt: 272.42 g/mol
InChI Key: LMLPQXIASCHLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxypalmitic acid is a useful research compound. Its molecular formula is C16H32O3 and its molecular weight is 272.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Hydroxypalmitic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Hydroxypalmitic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Monolayer Characteristics of Hydroxypalmitic Acids

Siegel, Vollhardt, and Cadenhead (2005) investigated the effect of the OH-group position on the monolayer characteristics of hydroxypalmitic acids, including 9-hydroxypalmitic acid. They found that the OH-substitution position significantly impacts the phase behavior and domain morphology of acid monolayers, which is crucial in understanding the behavior of amphiphilic molecules in biological systems (Siegel, Vollhardt, & Cadenhead, 2005).

Antiproliferative Effects in Cancer Cells

Kokotou et al. (2020) discovered that hydroxystearic and hydroxypalmitic acids, including isomers with hydroxyl groups at various positions like 9-hydroxypalmitic acid, exhibited growth inhibitory activities against various human cancer cell lines and suppressed β-cell apoptosis induced by pro-inflammatory cytokines (Kokotou et al., 2020).

Role in Bioactive Lipids

Calonghi et al. (2019) synthesized derivatives of 9-hydroxystearic acid to investigate their effect on cancer cells. They found that specific derivatives of 9-hydroxystearic acid showed antiproliferative activity against cancer cells, highlighting the significance of hydroxypalmitic acid derivatives in biomedical research (Calonghi et al., 2019).

Involvement in Apoptotic Cell Death

Rodríguez et al. (2019) studied the role of 9-hydroxystearic acid in apoptosis, discovering that 9-hydroxystearic acid levels in human colorectal tumors are diminished compared to normal tissue. This suggests its potential role as a tumor suppressor and its involvement in apoptotic cell death mechanisms in cancer cells (Rodríguez et al., 2019).

Self-Assembly and Self-Esterification

Heredia-Guerrero et al. (2009) and (2010) conducted studies on aleuritic acid (9,10,16-trihydroxypalmitic acid) and 9(10),16-dihydroxypalmitic acid. They explored the self-assembly and self-esterification of these compounds on mica surfaces. Their findings provide insights into the behavior of polyhydroxylated fatty acids in synthetic and natural biopolyesters, relevant for understanding the assembly of complex lipid structures (Heredia-Guerrero et al., 2009), (Heredia-Guerrero et al., 2010).

Metabolic Effects in Mitochondria

Tonin et al. (2010) examined the effects of hydroxypalmitic acids, including 9-hydroxypalmitic acid, on energy homeostasis in rat brain mitochondria. They found that these acids could disrupt mitochondrial energy balance, suggesting their role in metabolic regulation and potential implications in neurodegenerative diseases (Tonin et al., 2010).

Modulation of Basal Metabolism and Insulin Sensitivity

Benlebna et al. (2020) reported that long-term intake of fatty acid esters of hydroxy fatty acids (FAHFAs), including 9-PAHPA, modulated basal metabolism and exerted an insulin-sensitizing effect in mice. This highlights the potential therapeutic applications of 9-hydroxypalmitic acid in metabolic disorders (Benlebna et al., 2020).

properties

IUPAC Name

9-hydroxyhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLPQXIASCHLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311269
Record name 9-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17833-52-2
Record name 9-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17833-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Hydroxypalmitic acid
Reactant of Route 2
9-Hydroxypalmitic acid
Reactant of Route 3
9-Hydroxypalmitic acid
Reactant of Route 4
9-Hydroxypalmitic acid
Reactant of Route 5
9-Hydroxypalmitic acid
Reactant of Route 6
9-Hydroxypalmitic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.